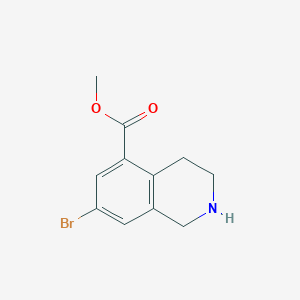

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Description

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

JDRYIHLJPSSKJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCNC2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Isoquinoline Precursors

Selective bromination is a critical step to introduce the bromine atom at the 7-position. This is often performed on substituted phenylacetonitrile or phenethylamine derivatives that serve as precursors to the isoquinoline scaffold.

Formation of Methyl Ester Intermediate

The amino intermediate (e.g., 3-bromophenethylamine) is reacted with methyl chloroformate in the presence of an acid scavenger to form methyl 3-bromophenethylcarbamate. This step introduces the methyl ester functionality essential for the final product.

Cyclization to Tetrahydroisoquinoline Core

The methyl 3-bromophenethylcarbamate undergoes cyclization with 2-oxoacetic acid in the presence of concentrated sulfuric acid and tetrahydrofuran solvent. This reaction forms the tetrahydroisoquinoline ring system with the bromine substituent and methyl ester in place.

Hydrolysis and Final Adjustments

Further treatment with sulfuric acid can hydrolyze or adjust functional groups to yield the final Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate compound.

Alternative Synthetic Approaches

Pictet–Spengler Condensation

A widely used method for tetrahydroisoquinoline synthesis involves Pictet–Spengler condensation of substituted phenethylamines with aldehydes under acidic conditions (e.g., BF3·OEt2). This method allows for the formation of the tetrahydroisoquinoline ring with control over substitution patterns.

- For brominated derivatives, the bromine is introduced on the aromatic ring prior to cyclization.

- The methyl ester group can be introduced either before or after ring closure depending on the synthetic design.

Oxidation and Reduction Steps

In some protocols, oxidation of tetrahydroisoquinoline intermediates to isoquinoline derivatives or reduction of N-acylcarbamates to tetrahydroisoquinolines is employed to fine-tune the oxidation state and substitution pattern.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Bromination | Bromine or brominated precursors | Introduce bromine at 7-position | Selectivity critical |

| Catalytic Hydrogenation | Raney nickel, H2, methanol or ethanol | Reduce nitrile to amine | Mild conditions preferred |

| Carbamate Formation | Methyl chloroformate, acid scavenger | Install methyl ester group | Temperature control important |

| Cyclization | 2-oxoacetic acid, concentrated H2SO4, THF | Ring closure to tetrahydroisoquinoline | Acid catalysis, solvent choice critical |

| Hydrolysis/Adjustment | Concentrated sulfuric acid | Final functional group adjustments | Reaction time and concentration control |

Research Findings and Yields

- The multi-step synthesis from 3-bromophenylacetonitrile to the final methyl ester tetrahydroisoquinoline derivative has been reported with good overall yields, typically exceeding 70% for key intermediates.

- Purification is commonly achieved by recrystallization or flash chromatography, ensuring high purity for research applications.

- The reaction conditions are optimized to minimize side reactions such as over-bromination or ester hydrolysis.

Comparative Analysis with Related Compounds

| Compound Name | Bromine Position | Ester Position | Key Differences |

|---|---|---|---|

| This compound | 7 | 5 | Target compound with bromine and methyl ester |

| 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | 7 | None | Has methyl group instead of ester |

| Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 7 | 3 | Ester at 3-position, different regioisomer |

This comparison highlights the regioselectivity challenges and the importance of precise synthetic control to obtain the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.

Oxidation: Formation of isoquinoline derivatives.

Reduction: Formation of 5-hydroxymethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is utilized as an intermediate in the synthesis of novel therapeutic agents. Its structural properties allow it to be a valuable building block for drugs targeting neurological disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a candidate for developing medications aimed at treating mental health conditions .

Anti-Cancer Research

Research has indicated that derivatives of this compound may exhibit anti-cancer properties. Studies are ongoing to explore its potential in inhibiting tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Biochemical Research

Neurotransmitter Mechanisms

In biochemical studies, this compound aids researchers in understanding the mechanisms of action of neurotransmitters. This understanding is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

Drug Interaction Studies

The compound is also employed in drug interaction studies to evaluate how it affects neurotransmitter release and receptor binding. This research contributes to the broader understanding of neuropharmacology and the development of new therapeutic strategies .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be modified to create a variety of derivatives with potential therapeutic applications .

Analytical Chemistry

Detection and Quantification

The compound is utilized in analytical methods for detecting and quantifying isoquinoline derivatives. Such methodologies are essential for quality control in pharmaceutical manufacturing processes. Techniques like High-Performance Liquid Chromatography (HPLC) often incorporate this compound as a standard for calibration purposes .

Material Science

Development of New Materials

this compound finds applications in material science as well. It is involved in developing new polymers with specific properties suitable for coatings and adhesives. The compound's unique chemical structure enhances the mechanical and thermal properties of these materials .

Case Studies

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to Cl or F increase van der Waals interactions and melting points. For example, brominated analogs likely exhibit higher melting points than chloro or fluoro derivatives .

- Positional Isomerism : Substituents at position 7 (target compound) vs. 8 (fluoro and methoxy analogs) alter electronic distribution. A bromine at position 7 may sterically hinder reactions at adjacent positions compared to substituents at position 8 .

- Ester Groups : Methyl esters (target compound) offer better solubility in organic solvents compared to bulkier tert-butyl or isopropyl esters .

Spectroscopic and Physical Properties

- NMR Data :

- The 7-bromo substituent in the target compound causes significant deshielding in ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons) compared to 7-methoxy analogs (δ ~6.5–7.0 ppm) due to bromine’s electron-withdrawing effect .

- ¹³C NMR for the target compound’s carbonyl group (C=O) appears at ~165–170 ppm, consistent with other methyl esters in the series .

- Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 180–200°C) than chloro (~150°C) or methoxy (~120°C) analogs due to stronger intermolecular interactions .

Biological Activity

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MBTHIQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHBrN O

Molecular Weight : 306.58 g/mol

IUPAC Name : this compound

CAS Number : 1638767-10-8

The presence of the bromine atom at position 7 and the methyl ester group significantly influence the compound's reactivity and biological interactions.

MBTHIQ's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in various biochemical pathways. It has been shown to act as an inhibitor in several enzymatic reactions, particularly those involved in metabolic processes. The compound's mechanism is thought to involve:

- Enzyme Inhibition : MBTHIQ can inhibit enzymes related to neurotransmitter metabolism, which may be beneficial in treating neurodegenerative diseases.

- Receptor Modulation : The compound may modulate receptor activity, influencing pathways associated with pain perception and inflammation.

Antimicrobial Activity

Research has indicated that MBTHIQ exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential use in developing new antibiotics.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. MBTHIQ shows potential in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Antidiabetic Properties

Recent studies have explored the role of MBTHIQ as a partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds with similar structures have shown promise in improving insulin sensitivity and reducing blood glucose levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of MBTHIQ is essential for optimizing its biological activity. The bromine atom's position and the esterification at the carboxylic acid significantly affect the compound's interaction with biological targets. Comparative studies with analogs lacking these functional groups have shown reduced activity, highlighting their importance in maintaining efficacy.

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| MBTHIQ | Bromine at C7, Methyl ester at C5 | Antimicrobial, Neuroprotective |

| THIQ | No bromine | Reduced activity |

| Methyl THIQ | No bromine, No ester | Minimal activity |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated MBTHIQ against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values below those of commonly used antibiotics .

- Neuroprotection in Cell Models : In vitro studies using neuronal cell lines demonstrated that MBTHIQ could reduce apoptosis induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .

- Insulin Sensitivity Improvement : A pharmacological study assessed the effects of MBTHIQ on glucose metabolism in diabetic mouse models. Results showed that treatment with MBTHIQ resulted in improved insulin sensitivity compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.